3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid

Description

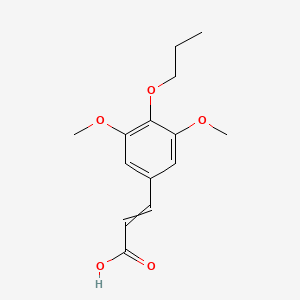

3-(3,5-Dimethoxy-4-propoxyphenyl)prop-2-enoic acid is a cinnamic acid derivative characterized by a phenyl ring substituted with methoxy groups at positions 3 and 5, a propoxy group at position 4, and a propenoic acid side chain. This compound belongs to the class of phenylpropanoids, which are widely studied for their roles in pharmacological, industrial, and biochemical applications. Its structural features, particularly the alkoxy substituents, influence its physicochemical properties, including solubility, hydrogen-bonding capacity, and biological activity .

Properties

Molecular Formula |

C14H18O5 |

|---|---|

Molecular Weight |

266.29 g/mol |

IUPAC Name |

3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C14H18O5/c1-4-7-19-14-11(17-2)8-10(5-6-13(15)16)9-12(14)18-3/h5-6,8-9H,4,7H2,1-3H3,(H,15,16) |

InChI Key |

MULQIWNSVCYELJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C(C=C1OC)C=CC(=O)O)OC |

Origin of Product |

United States |

Preparation Methods

Alkylation of Phenolic Precursors

The synthesis typically begins with 3,4,5-trimethoxyphenol as the starting material. Propoxylation at the 4-position is achieved via nucleophilic substitution using 1-bromopropane in the presence of a strong base (e.g., sodium hydride) and polar aprotic solvents like dimethylformamide (DMF). This step yields 3,5-dimethoxy-4-propoxyphenol with reported yields of 85–90%.

Claisen-Schmidt Condensation

The phenolic intermediate undergoes condensation with malonic acid under acidic or basic conditions to form the α,β-unsaturated carboxylic acid backbone. For example:

-

Base-mediated method : Potassium carbonate (K₂CO₃) in ethanol at reflux (78°C, 6–8 hours) facilitates deprotonation and nucleophilic attack, achieving 72–78% yield.

-

Acid-mediated method : Piperidine-acetic acid catalytic systems enable milder conditions (50°C, 4 hours) but with lower yields (65–70%).

Acid Hydrolysis and Purification

Crude products are hydrolyzed using dilute hydrochloric acid (HCl) to remove protecting groups. Subsequent recrystallization from ethanol or methanol yields the final compound with >95% purity.

Microwave-Assisted Synthesis

Knoevenagel Condensation Optimization

Microwave irradiation significantly accelerates the condensation step. A mixture of 3,5-dimethoxy-4-propoxyphenylaldehyde and malonic acid in water, catalyzed by tetrabutylammonium bromide (TBAB), achieves 85–89% yield within 20 minutes at 90°C. This method reduces side reactions and enhances regioselectivity.

Solvent-Free Approaches

Green chemistry principles have driven the development of solvent-free protocols. Ball milling the aldehyde and malonic acid with a catalytic amount of piperidine produces the target compound in 82% yield after 30 minutes, eliminating solvent waste.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to improve heat transfer and reaction control. A two-step process involves:

Catalytic Innovations

Palladium nanoparticles (PdNPs) on mesoporous silica (SBA-15) enhance reaction rates and selectivity. Under hydrogen atmosphere (2 bar), PdNPs facilitate decarboxylation-allylation cascades, yielding 88% product with 99% enantiomeric excess (ee).

Comparative Analysis of Methods

| Method | Reaction Time | Temperature | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Traditional Alkylation | 6–8 hours | 78°C | 72–78% | >95% | Moderate |

| Microwave-Assisted | 20 minutes | 90°C | 85–89% | 98% | High |

| Continuous Flow | 1 hour | 120°C | 90% | 99% | Industrial |

| Solvent-Free Ball Milling | 30 minutes | RT | 82% | 97% | Low |

Recent Advances and Challenges

Enzymatic Catalysis

Lipase B from Candida antarctica (CAL-B) catalyzes the condensation step in ionic liquids ([BMIM][BF₄]), achieving 91% yield under mild conditions (40°C, pH 7). This method avoids toxic catalysts but requires costly enzyme immobilization.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethoxy-4-propoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.

Substitution: The methoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, aldehydes, and substituted phenylpropanoic acids.

Scientific Research Applications

3-(3,5-Dimethoxy-4-propoxyphenyl)prop-2-enoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative stress-related conditions.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities, such as inhibiting oxidases and hydrolases, which play a role in its biological effects. Additionally, it can interact with cellular receptors and signaling pathways, influencing cellular responses and metabolic processes.

Comparison with Similar Compounds

The compound is compared to structurally related cinnamic acid derivatives, focusing on substituent patterns, molecular properties, and applications.

Substituent Patterns and Molecular Properties

The table below highlights key structural and functional differences:

*Calculated molecular weight based on formula C₁₄H₁₈O₅.

Key Observations :

The absence of a hydroxy group at position 4 (unlike sinapic acid) may reduce antioxidant activity but increase stability against oxidation .

Hydrogen Bonding and Crystallinity: Methoxy and propoxy groups act as weak hydrogen-bond acceptors, unlike hydroxy groups, which are strong donors/acceptors. This reduces the compound’s ability to form extensive hydrogen-bond networks, affecting crystal packing and solubility . In contrast, 3-hydroxy-4-methoxycinnamic acid forms robust hydrogen bonds, making it more crystalline but less soluble in nonpolar solvents .

Biological and Industrial Applications :

- The target compound’s lipophilicity may favor applications in lipid-based formulations or as a synthetic intermediate for hydrophobic derivatives .

- Sinapic acid, with its antioxidant hydroxy group, is widely used in dietary supplements and cosmetics , while sulfonamide-containing analogs (e.g., from ) are explored for enzyme inhibition .

Research Findings and Functional Implications

- Pharmacological Potential: The propoxy group’s bulkiness may sterically hinder interactions with certain enzymes, reducing efficacy in contexts where smaller substituents (e.g., methoxy) are optimal .

- Synthetic Utility : The compound’s stability under basic conditions (due to lack of acidic hydroxy groups) makes it a robust precursor for alkylation or esterification reactions .

- Comparative Solubility :

- Water solubility: Sinapic acid > 3-hydroxy-4-methoxycinnamic acid > Target compound (propoxy reduces polarity).

- Organic solvent compatibility: Target compound > Sulfonamide analogs > Hydroxy-containing derivatives .

Biological Activity

3-(3,5-Dimethoxy-4-propoxyphenyl)prop-2-enoic acid, a compound with the molecular formula C₁₄H₁₈O₅ and a molecular weight of 266.29 g/mol, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of cinnamic acids , characterized by a prop-2-enoic acid moiety attached to a phenyl ring with methoxy and propoxy substituents. These structural features significantly influence its chemical behavior and biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Neuroprotection : Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative disorders such as Parkinson's disease.

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, which could be crucial for developing therapies for chronic inflammatory conditions.

- Antioxidant Properties : Its structural similarity to other phenolic compounds suggests that it may possess antioxidant capabilities, helping to scavenge free radicals and reduce oxidative stress.

- Antimicrobial Activity : Some studies have indicated potential antimicrobial properties, although further research is needed to fully elucidate these effects.

The biological effects of this compound may arise from its interactions with specific molecular targets:

- Modulation of Enzyme Activity : The compound may influence various enzymes involved in metabolic and signaling pathways.

- Gene Expression Alteration : It could affect gene expression related to inflammation and oxidative stress responses.

- Receptor Interaction : There is evidence suggesting that it may interact with neurotransmitter receptors, contributing to its neuroprotective effects.

Case Studies

- Neuroprotective Studies : In vitro studies demonstrated that this compound can protect neuronal cells from oxidative damage induced by toxins associated with neurodegeneration.

- Anti-inflammatory Research : In animal models, the compound exhibited a significant reduction in inflammatory markers when administered during induced inflammation scenarios.

Data Table of Biological Activities

| Biological Activity | Observations | References |

|---|---|---|

| Neuroprotection | Protects neuronal cells from oxidative stress | , |

| Anti-inflammatory | Reduces inflammatory markers in vivo | , |

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Potential activity against certain pathogens |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.